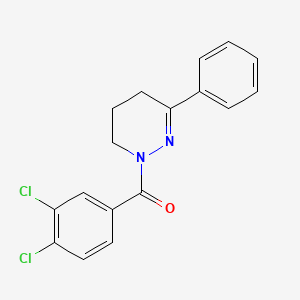

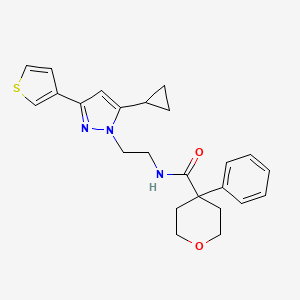

1-(3,4-二氯苯甲酰)-3-苯基-1,4,5,6-四氢吡啶嗪

描述

The compound “1-(3,4-Dichlorobenzoyl)-3-phenyl-1,4,5,6-tetrahydropyridazine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of similar compounds often involves the use of 3,4-dichlorobenzoyl chloride . For instance, 3,4-dichlorobenzoyl chloride was used in the synthesis of 3,4-dichlorophenylacetic acid by the Arndt-Eistert method . It is prepared by refluxing 3,4-dichlorobenzoic acid with thionyl chloride . Another synthesis method involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C .Chemical Reactions Analysis

The chemical reactions involving similar compounds are diverse and depend on the specific conditions and reagents used . For instance, reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N, N′ -dimethylformamide solution at 60 °C afforded a series of dichlorobenzamide derivatives .科学研究应用

细胞类型选择性孕酮受体结合

1-(3,4-二氯苯甲酰)-3-苯基-1,4,5,6-四氢吡啶嗪显示出对特定细胞类型中孕酮受体的选择性结合。具体来说,它对 TE85 骨肉瘤细胞中的孕酮受体具有高亲和力结合,而在 T47D 和 ZR75 人乳腺癌细胞中表现出显着较低的结合亲和力。这种化合物,称为 RWJ 25333,因刺激类人成骨细胞增殖而不是人乳腺细胞而闻名 (Combs 等,1995).

化学合成和反应

1-(3,4-二氯苯甲酰)-3-苯基-1,4,5,6-四氢吡啶嗪在多种化合物的合成中起作用。它参与产生取代吡啶嗪的反应,表明其在有机化学领域中的用途。这包括它参与卤代偶氮二烯环化,其特征为逆电子需求,4 + 2 杂 Diels-Alder 反应,这对于维持区域和立体化学控制非常重要 (South 等,1996).

抗肿瘤活性

与 1-(3,4-二氯苯甲酰)-3-苯基-1,4,5,6-四氢吡啶嗪相关的化合物,例如 1-酰基-3,6-二取代苯基-1,4-二氢-1,2,4,5-四嗪,已被评估其抗肿瘤活性。这些化合物对特定的癌细胞系表现出有效性,表明在癌症研究和治疗中具有潜在应用 (Rao & Hu,2005).

有机合成中新型曼尼希受体

该化合物及其衍生物在有机合成中充当新型曼尼希受体。例如,带有亚胺阳离子的 1,4,5,6-四氢吡啶嗪已被用作 N-酰亚胺阳离子受体,从而产生多样化和功能化的衍生物 (Mari 等,2018).

催化分解反应

该化合物的异构形式,特别是 3-(羟基苯基)-1,4,5,6-四氢吡啶嗪,在催化分解反应中表现出与五元环类似物不同的行为。此特性对于了解这些化合物在催化过程中的化学行为和潜在应用非常重要 (Shabarov 等,1970).

安全和危害

属性

IUPAC Name |

(3,4-dichlorophenyl)-(6-phenyl-4,5-dihydro-3H-pyridazin-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O/c18-14-9-8-13(11-15(14)19)17(22)21-10-4-7-16(20-21)12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIURABUWDUCHOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NN(C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-fluoro-2-methylphenyl)amino]acetamide](/img/structure/B2604861.png)

![2-(3-bromobenzyl)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2604862.png)

![(E)-2-(methylsulfonyl)-3-(4-{2-[4-(trifluoromethyl)piperidino]acetyl}-1H-pyrrol-2-yl)-2-propenenitrile](/img/structure/B2604863.png)

![15-Chloro-7,8,9,10,11,13-hexahydrocyclohepta[1,2-d]phthalazino[2',1'-2,1]pyrim idino[4,5-b]thiophen-12-one](/img/structure/B2604870.png)

![N-(3-Chlorophenyl)-4-[cyclopropyl(pyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2604880.png)